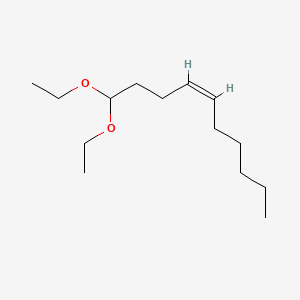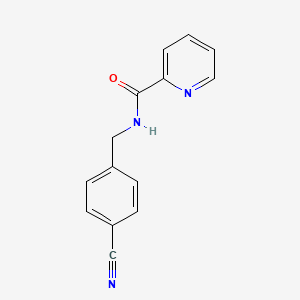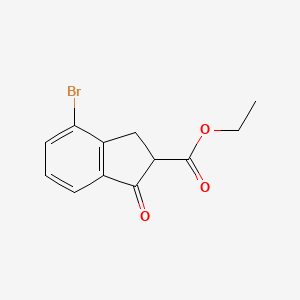
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two fluorine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene typically involves the introduction of trimethylsilyl groups to a difluorobenzene precursor. One common method is the reaction of 4,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an aryl donor.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. The reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the aryl groups.
Scientific Research Applications
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It is used as a precursor for developing silicon-based materials, including silicon carbide coatings through plasma-assisted chemical vapor deposition (CVD) processes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy for the quantitation of small organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the trimethylsilyl groups. This dual effect makes the compound a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,2-Bis(trimethylsilyl)benzene: Similar but without the fluorine atoms, affecting its electronic properties and reactivity.
Uniqueness
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C12H20F2Si2 |
|---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
(4,5-difluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)11-7-9(13)10(14)8-12(11)16(4,5)6/h7-8H,1-6H3 |
InChI Key |
TVFJLPJIINWDHR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)




![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)


